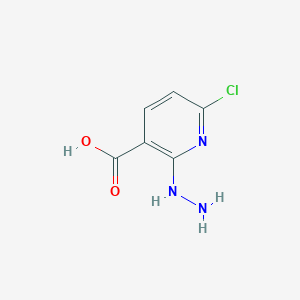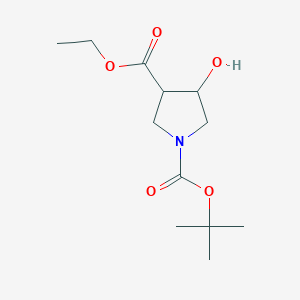
6-chloro-2-hydrazinylpyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-hydrazinylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6ClN3O2 It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a hydrazinyl group at the 2-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, interacts with nicotinic acetylcholine receptors (nachrs) in the brain . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to nicotinic acid, which achieves its psychopharmacological effects by interacting with nachrs . These receptors have numerous subtypes that differ in their properties, including their sensitivity to nicotine, permeability to calcium, and propensity to desensitize .
Biochemical Pathways
It’s known that the interaction of nicotinic acid with nachrs can influence both neuronal excitability and cell signaling mechanisms . These responses can contribute to the development or maintenance of dependence .
Result of Action
It’s plausible that the compound may have effects similar to those of nicotinic acid, which can influence neuronal excitability and cell signaling mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydrazinylpyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Hydrazination: The 6-chloropyridine-3-carboxylic acid is reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the 2-position.
Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydrazinylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-hydrazinylpyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydrazinopyridine: Similar structure but lacks the carboxylic acid group.
6-Chloropyridine-2-carboxylic acid: Similar structure but lacks the hydrazinyl group.
2-Hydrazinopyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-2-hydrazinylpyridine-3-carboxylic acid is unique due to the presence of both the hydrazinyl and carboxylic acid groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-chloro-2-hydrazinylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-2-1-3(6(11)12)5(9-4)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPURLAIZVGMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)








![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)




